4-Chloro-2-butanone chemical properties and reactivity
4-Chloro-2-butanone chemical properties and reactivity
An In-Depth Technical Guide to 4-Chloro-2-butanone: Chemical Properties and Reactivity
Authored by: [Your Name/Department]
Publication Date: January 4, 2026
Introduction
4-Chloro-2-butanone (CAS No. 6322-49-2), a halogenated ketone, is a pivotal intermediate in the landscape of modern organic synthesis.[1] Its bifunctional nature, possessing both a reactive ketone and a primary alkyl chloride, renders it a versatile building block for a diverse array of chemical transformations. This guide provides an in-depth analysis of the chemical properties and reactivity of 4-chloro-2-butanone, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. Understanding its physicochemical characteristics and reaction mechanisms is paramount for its effective and safe utilization in creating complex molecular architectures, from novel pharmaceuticals to advanced agrochemicals.[1][2]
I. Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of 4-chloro-2-butanone is fundamental for its handling, storage, and application in synthetic protocols. These properties dictate the choice of reaction conditions and safety measures.
A. General and Physical Properties
4-Chloro-2-butanone is typically a colorless to pale yellow liquid with a pungent odor.[1] Key physical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇ClO | [3][4][5][6] |
| Molecular Weight | 106.55 g/mol | [3][4][5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 145.6 - 155 °C at 760 mmHg | [1][4] |
| 55 °C at 2.13 kPa | [7] | |
| Density | 1.033 - 1.068 g/cm³ | [1][4][7] |
| Flash Point | 45.5 °C | [1][4][8] |
| Refractive Index | 1.4284 - 1.4334 | [7][9][10] |
| Solubility | Miscible with many organic solvents. | [1] |
| Soluble in water (4.095e+004 mg/L @ 25 °C est.). | [8] | |
| Purity | ≥97% (typically ≥98.5% by GC) | [1][2][3] |
B. Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-chloro-2-butanone. Key spectral features are available from various sources.
-
¹H-NMR (400 MHz, DMSO-d6): δ 2.12 (s, 3H), 2.94 (t, 2H), 3.74 (t, 2H).[7][11]
-
¹³C-NMR: Spectral data is available and can be found in databases such as SpectraBase.[5]
-
IR Spectrum: Infrared spectral data is available through the NIST Chemistry WebBook.[6][12]
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows a top peak at m/z 43.[5] Further fragmentation data is available in the NIST Mass Spectrometry Data Center.[5][13]
II. Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-chloro-2-butanone stems from the presence of two distinct reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]
A. Reactions at the Chlorinated Carbon: Nucleophilic Substitution
The primary chloride in 4-chloro-2-butanone is a good leaving group, making the adjacent carbon atom an excellent electrophile for Sₙ2 reactions.
1. Amination Reactions
Reaction with primary or secondary amines leads to the formation of aminoketones. These reactions are fundamental in the synthesis of various nitrogen-containing heterocycles and pharmaceutical intermediates.
-
Mechanism: The reaction proceeds via a standard Sₙ2 mechanism where the amine acts as the nucleophile, displacing the chloride ion.
Caption: Sₙ2 reaction of 4-chloro-2-butanone with an amine.
B. Reactions Involving the Ketone Carbonyl Group
The carbonyl group in 4-chloro-2-butanone undergoes typical reactions of ketones, most notably nucleophilic addition.[14]
1. Nucleophilic Addition
A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[15] Subsequent protonation yields an alcohol.
Caption: General mechanism of nucleophilic addition to the ketone.
2. Reactions with Amines to Form Imines (Schiff Bases)
The reaction with primary amines can also occur at the carbonyl group to form imines, also known as Schiff bases.[16] This reaction is typically acid-catalyzed and involves the elimination of water.[16] The pH of the reaction medium is critical; it is generally most effective around a pH of 5.[16]
C. Tandem and Cyclization Reactions
The true synthetic power of 4-chloro-2-butanone is realized in reactions where both functional groups participate, often in a sequential or concerted manner, to form cyclic structures.
1. Synthesis of Heterocycles
4-Chloro-2-butanone is a key precursor for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For instance, it is used in the preparation of pyrrolopyrazine derivatives, which act as selective spleen tyrosine kinase inhibitors.[7][11]
2. Robinson Annulation
It can serve as a reagent in Robinson annulation, a powerful ring-forming reaction in organic chemistry, often used interchangeably with methyl vinyl ketone.[7][11]
3. Favorskii Rearrangement
As an α-halo ketone, 4-chloro-2-butanone can undergo the Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives.[17][18][19] This reaction proceeds through a cyclopropanone intermediate.[18] The use of an alkoxide base will lead to the formation of an ester.[18]
Caption: Key steps in the Favorskii rearrangement of 4-chloro-2-butanone.
III. Experimental Protocols
A. Synthesis of 4-Chloro-2-butanone
A common laboratory-scale synthesis involves the chlorination of 4-hydroxy-2-butanone using thionyl chloride.[7][11]
Protocol: Synthesis from 4-Hydroxy-2-butanone
-
Reaction Setup: To a solution of 4-hydroxy-2-butanone (10 mmol) in dichloromethane (2 ml) in a reaction flask, add thionyl chloride (20 mmol) dropwise at a controlled temperature (e.g., cooling to below 5 °C).[7][11][20]
-
Reaction Progression: Stir the reaction mixture at room temperature overnight or for 2-3 hours, followed by gentle heating to 60 °C for 0.5-1 hour to ensure completion.[7][11][20]
-
Workup: After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure (rotary evaporator).[7][11] The crude product can be washed with a 5 wt% sodium bicarbonate solution until the pH is neutral.[20]
-
Purification: The final product is obtained after decompression.[20] The purity can be assessed by GC analysis.
Caption: Workflow for the synthesis of 4-chloro-2-butanone.
IV. Safety and Handling
4-Chloro-2-butanone is a flammable liquid and vapor and is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[5][21][22] It is harmful if swallowed, inhaled, or in contact with skin.[22]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21]
-
Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[21] Keep the container tightly closed.[21] For long-term storage, an inert atmosphere and freezing temperatures (under -20°C) are recommended.[10][11]
-
Fire Safety: Use dry sand, dry chemical, CO₂, water spray, or alcohol-resistant foam for extinction in case of fire.[22]
-
Spills: Evacuate the area and remove all sources of ignition.[21] Absorb the spill with an inert material and dispose of it as hazardous waste.
V. Conclusion
4-Chloro-2-butanone is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an essential building block in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is crucial for harnessing its full synthetic potential and driving innovation in chemical and drug development.
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